- Preparation of optically active phosphinesSynthesis and reactions of phosphine-boranes. Synthesis of new bidentate ligands with homochiral phosphine centers via optically pure phosphine-boranesPhosphine oxides and lithium aluminum hydride-sodium borohydride-cerium(III) chloride: synthesis and reactions of phosphine-boranes, Japan, 1990, 112(13), 5244-52
Cas no 97858-62-3 ((S,S)-Dipamp)
(S,S)-Dipamp structure
Product Name:(S,S)-Dipamp
CAS-Nr.:97858-62-3
MF:C28H28O2P2
MW:458.468249320984
MDL:MFCD05863547
CID:91149
PubChem ID:24869914
Update Time:2025-05-28
(S,S)-Dipamp Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (S,S)-DIPAMP
- (S,S)-1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane
- (S,S)-(+)-1,2-Bis[(2-methoxyphenyl)-(phenyl)phosphino]ethane
- (S,S)-Ethylenebis[(2-methoxyphenyl)phenylphosphine]
- (1S,2S)-(+)-Bis[(2-methoxyphenyl)phenylphosphino]ethane
- (S,S)-1,2-Bis[(2-methoxyphenyl)(phenylphosphino)]ethane
- (S,S)-1,2-Ethanediylbis[(2-methoxyphenyl)phenylphosphine]
- 1,2-Bis((S)-(2-methoxyphenyl)(phenyl)phosphino)ethane
- HS6F5EW3U6
- Dipamp, (S,S)-
- Phosphine, 1,1'-(1,2-ethanediyl)bis(1-(2-methoxyphenyl)-1-phenyl-, (1S,1'S)-
- OR310819
- AK117711
- AB1011200
- ST24036672
- Ethylenebis[(S)-(o-anisyl)(phenyl)phosphine]
- Q411299
- (S,S)-(+)-1,2-Bis[2-metho
- (1S,1′S)-1,1′-(1,2-Ethanediyl)bis[1-(2-methoxyphenyl)-1-phenylphosphine] (ACI)
- Phosphine, 1,2-ethanediylbis[(2-methoxyphenyl)phenyl-, (1S,1′S)- (9CI)
- Phosphine, 1,2-ethanediylbis[(2-methoxyphenyl)phenyl-, [S-(R*,R*)]- (ZCI)
- (S,S)-(+)-1,2-Bis[2-methoxyphenyl)(phenyl)phosphino]ethane
- (S,S)-DIPAMP, >=95%
- (S,S)-DIPAMP, 95%
- CS-W013836
- MFCD05863547
- (R,R)-DIPAMP (S,S)-FORM [MI]
- SCHEMBL259791
- T71507
- (S)-(2-methoxyphenyl)({2-[(S)-(2-methoxyphenyl)(phenyl)phosphanyl]ethyl})phenylphosphane
- (+)-DIPAMP
- AKOS008901422
- GS-0007
- (S)-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane
- DTXSID101027541
- 97858-62-3
- UNII-HS6F5EW3U6
- (S,S)-Dipamp
-
- MDL: MFCD05863547
- Inchi: 1S/C28H28O2P2/c1-29-25-17-9-11-19-27(25)31(23-13-5-3-6-14-23)21-22-32(24-15-7-4-8-16-24)28-20-12-10-18-26(28)30-2/h3-20H,21-22H2,1-2H3/t31-,32+
- InChI-Schlüssel: QKZWXPLBVCKXNQ-MEKGRNQZSA-N
- Lächelt: [P@@](C1C=CC=CC=1)(C1C=CC=CC=1OC)CC[P@@](C1C=CC=CC=1)C1C=CC=CC=1OC
Berechnete Eigenschaften
- Genaue Masse: 458.15645413g/mol
- Monoisotopenmasse: 458.15645413g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 32
- Anzahl drehbarer Bindungen: 9
- Komplexität: 472
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 18.5
- Oberflächenladung: 0
- XLogP3: 5.8
Experimentelle Eigenschaften
- Farbe/Form: Weißes Pulver
- Schmelzpunkt: 101-105 °C (lit.)
- Siedepunkt: 580.2±45.0 °C at 760 mmHg
- Flammpunkt: 383.0±29.0 °C
- Brechungsindex: 85 ° (C=1, CHCl3)
- PSA: 45.64000
- LogP: 5.26940
- Spezifische Rotation: 82 º (c=1 in chloroform)
- Optische Aktivität: [α]22/D +82, c = 1 in chloroform
- Löslichkeit: Unlöslich in Wasser
- Dampfdruck: No data available
(S,S)-Dipamp Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:warning
- Gefahrenhinweis: H315-H319
- Warnhinweis: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: R36/37/38
- Sicherheitshinweise: S26;S36/37
-
Identifizierung gefährlicher Stoffe:
- Lagerzustand:Speichern Sie bei 4°C,-4At ℃Store...Better
(S,S)-Dipamp Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 697753-100MG |
(<I>S,S</I>)-DIPAMP |
97858-62-3 | 100mg |
¥1301.09 | 2023-11-28 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 697753-500MG |
(<I>S,S</I>)-DIPAMP |
97858-62-3 | 500mg |
¥3587.76 | 2023-11-28 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-0482-250mg |
(S,S)-Dipamp |
97858-62-3 | 98%(+)-DIPAMP | 250mg |
2180CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-0482-1g |
(S,S)-Dipamp |
97858-62-3 | 98%(+)-DIPAMP | 1g |
6540CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-IM519-250mg |
(S,S)-Dipamp |
97858-62-3 | 97% | 250mg |
¥1205.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-IM519-100mg |
(S,S)-Dipamp |
97858-62-3 | 97% | 100mg |
¥527.0 | 2022-05-30 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S818240-250mg |
(S,S)-DIPAMP |
97858-62-3 | 97% | 250mg |
¥1,428.00 | 2022-08-31 | |
| TRC | D486765-100mg |
(S,S)-DIPAMP |
97858-62-3 | 100mg |
$155.00 | 2023-05-18 | ||
| TRC | D486765-250mg |
(S,S)-DIPAMP |
97858-62-3 | 250mg |
$333.00 | 2023-05-18 | ||
| TRC | D486765-500mg |
(S,S)-DIPAMP |
97858-62-3 | 500mg |
$626.00 | 2023-05-18 |
(S,S)-Dipamp Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Diethylamine
1.1 Reagents: Diethylamine
1.1 Reagents: Diethylamine
1.1 Reagents: Diethylamine
1.1 Reagents: Diethylamine
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Solvents: Benzene
2.1 Reagents: sec-Butyllithium , Cuprous chloride Solvents: Tetrahydrofuran
3.1 Reagents: Diethylamine
1.1 Solvents: Benzene
2.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran
2.2 Reagents: Cupric chloride
3.1 Reagents: Diethylamine
2.1 Reagents: sec-Butyllithium , Cuprous chloride Solvents: Tetrahydrofuran
3.1 Reagents: Diethylamine
1.1 Solvents: Benzene
2.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran
2.2 Reagents: Cupric chloride
3.1 Reagents: Diethylamine
Referenz
- Preparation of optically active phosphinesSynthesis and reactions of phosphine-boranes. Synthesis of new bidentate ligands with homochiral phosphine centers via optically pure phosphine-boranes, Japan, 1990, 112(13), 5244-52
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Triethylamine , Trichlorosilane
1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
2.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran
2.2 Reagents: Cupric chloride
3.1 Reagents: Diethylamine
1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
2.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran
2.2 Reagents: Cupric chloride
3.1 Reagents: Diethylamine
Referenz
- Synthesis and reactions of phosphine-boranes. Synthesis of new bidentate ligands with homochiral phosphine centers via optically pure phosphine-boranes, Journal of the American Chemical Society, 1990, 112(13), 5244-52
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Tetramethylammonium chloride , Gold, chloro[thiobis[methane]]- Solvents: Dichloromethane ; 20 min, rt
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 24 h, rt
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 24 h, rt
Referenz
- Enantioselective Synthesis of Homochiral Au13 Nanoclusters and Their Chiroptical Activities, Inorganic Chemistry, 2019, 58(6), 3670-3675
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol , Dichloromethane ; rt; 12 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 40 °C
2.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; 10 h, 100 °C
2.2 Solvents: Water
1.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol ; rt → reflux
2.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; rt → reflux
2.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 40 °C
2.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; 10 h, 100 °C
2.2 Solvents: Water
1.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol ; rt → reflux
2.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; rt → reflux
2.2 Reagents: Sodium hydroxide Solvents: Water
Referenz
- Preparation method of chiral 1,2-bis((R)-(2-methoxyphenyl)(phenyl)phosphino)ethaneMethod for preparing chiral 1,2-bis [(2-methoxyphenyl)phenylphosphino]ethane, China, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Lithium Solvents: Tetrahydrofuran ; 10 h, 50 °C; 50 °C → 0 °C
1.2 0 °C
1.3 Reagents: Water
2.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol , Dichloromethane ; rt; 12 h, 40 °C
2.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 40 °C
3.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; 10 h, 100 °C
3.2 Solvents: Water
1.2 0 °C
1.3 Reagents: Water
2.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol , Dichloromethane ; rt; 12 h, 40 °C
2.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 40 °C
3.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; 10 h, 100 °C
3.2 Solvents: Water
Referenz
- Preparation method of chiral 1,2-bis((R)-(2-methoxyphenyl)(phenyl)phosphino)ethane, China, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Butyllithium Catalysts: Cuprous chloride Solvents: Tetrahydrofuran ; -20 °C; -20 °C → rt
2.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol ; rt → reflux
3.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; rt → reflux
3.2 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol ; rt → reflux
3.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; rt → reflux
3.2 Reagents: Sodium hydroxide Solvents: Water
Referenz
- Method for preparing chiral 1,2-bis [(2-methoxyphenyl)phenylphosphino]ethane, China, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: 1,1,3,3-Tetramethyldisiloxane , Sodium sulfate Catalysts: Titanium isopropoxide Solvents: Toluene ; 24 h, 60 °C
Referenz
- Unraveling the Catalytic Cycle of Tertiary Phosphine Oxides Reduction with Hydrosiloxane and Ti(OiPr)4 through EPR and 29Si NMR Spectroscopy, ACS Catalysis, 2013, 3(7), 1431-1438
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 12 h, 20 °C
1.2 Catalysts: Nickel bromide , 2,2-Bis[2-[4(S)-tert-butyl-1,3-oxazolinyl]]propane ; 10 h, rt → 70 °C
1.3 Reagents: Water
1.2 Catalysts: Nickel bromide , 2,2-Bis[2-[4(S)-tert-butyl-1,3-oxazolinyl]]propane ; 10 h, rt → 70 °C
1.3 Reagents: Water
Referenz
- Method of synthesizing chiral 1,2-bis[(2-methoxyphenyl)phenyl-phosphino]ethane, China, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Methyldiethoxysilane Catalysts: Bis(p-nitrophenyl) phosphate Solvents: Toluene ; 8 - 48 h, 110 °C; 110 °C → 0 °C
1.2 Reagents: Potassium hydroxide Solvents: Methanol ; 0 °C; 3 h, rt
1.1 Reagents: Tributylamine , Triethylamine Solvents: Acetonitrile ; 70 °C
1.2 Reagents: Potassium hydroxide Solvents: Methanol ; 0 °C; 3 h, rt
1.1 Reagents: Tributylamine , Triethylamine Solvents: Acetonitrile ; 70 °C
Referenz
- Highly Chemoselective Metal-Free Reduction of Phosphine Oxides to PhosphinesTributylamine, Journal of the American Chemical Society, 2012, 134(44), 18325-18329
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: sec-Butyllithium , Cuprous chloride Solvents: Tetrahydrofuran
2.1 Reagents: Diethylamine
2.1 Reagents: Diethylamine
Referenz
- Preparation of optically active phosphines, Japan, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran
1.2 Reagents: Cupric chloride
2.1 Reagents: Diethylamine
1.1 -
2.1 Reagents: Diethylamine
1.2 Reagents: Cupric chloride
2.1 Reagents: Diethylamine
1.1 -
2.1 Reagents: Diethylamine
Referenz
- Synthesis and reactions of phosphine-boranes. Synthesis of new bidentate ligands with homochiral phosphine centers via optically pure phosphine-boranesPhosphine oxides and lithium aluminum hydride-sodium borohydride-cerium(III) chloride: synthesis and reactions of phosphine-boranes, Journal of the American Chemical Society, 1990, 112(13), 5244-52
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran
1.2 Reagents: Pyridine
1.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
2.1 Solvents: Benzene
3.1 Reagents: sec-Butyllithium , Cuprous chloride Solvents: Tetrahydrofuran
4.1 Reagents: Diethylamine
1.2 Reagents: Pyridine
1.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
2.1 Solvents: Benzene
3.1 Reagents: sec-Butyllithium , Cuprous chloride Solvents: Tetrahydrofuran
4.1 Reagents: Diethylamine
Referenz
- Preparation of optically active phosphines, Japan, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; 10 h, 100 °C
1.2 Solvents: Water
1.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; rt → reflux
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Solvents: Water
1.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; rt → reflux
1.2 Reagents: Sodium hydroxide Solvents: Water
Referenz
- Preparation method of chiral 1,2-bis((R)-(2-methoxyphenyl)(phenyl)phosphino)ethaneMethod for preparing chiral 1,2-bis [(2-methoxyphenyl)phenylphosphino]ethane, China, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
Referenz
- Comparative HPLC Enantioseparation of Thirty-Six Aromatic Compounds on Four Columns of the Lux Series: Impact of Substituents, Shapes and Electronic Properties, Chirality, 2013, 25(11), 709-718
(S,S)-Dipamp Raw materials
- L(-)-Menthol
- Boron,trihydro[(2-methoxyphenyl)methylphenylphosphine-kP]-, [T-4-(S)]-
- (r)-(-)-o-anisylmethylphenylphosphine borane
- (R,R)-Dipamp
- 1,2-Dibromoethane
- Phosphine oxide, (2-methoxyphenyl)methylphenyl-, (1S)-
- 1,2-ethandiylbis[(o-anisylphenyl)phenyl]phosphine oxide
- 2-Bromoanisole
- 2-Methoxyphenylmagnesium Bromide Solution (1.0 M in THF)
- Phosphine oxide, (2-methoxyphenyl)methylphenyl-
- Phosphinic chloride, (2-methoxyphenyl)phenyl-
- Ethylenebis(diphenylphosphine)
- Methyllithium (1.6M in Diethyl Ether)
- 1,2-BIS[(2-METHOXYPHENYL)PHENYLPHOSPHINO]ETHANE
-
(S,S)-Dipamp Preparation Products
(S,S)-Dipamp Lieferanten
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
(CAS:97858-62-3)(S,S)-双[(2-甲氧基苯基)苯基磷]乙烷
Bestellnummer:LE1775767
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 20 June 2025 12:37
Preis ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Mitglied
(CAS:97858-62-3)(S,S)-Dipamp
Bestellnummer:A858607
Bestandsstatus:in Stock
Menge:250mg/1g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 08:13
Preis ($):175.0/523.0
Email:sales@amadischem.com
(S,S)-Dipamp Verwandte Literatur
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
97858-62-3 ((S,S)-Dipamp) Verwandte Produkte
- 4731-65-1(Tris(2-methoxyphenyl)phosphine)
- 36802-41-2(Bis(o-methoxyphenyl)phenylphosphine)
- 65337-14-6(Phosphine,(2-methoxyphenyl)methylphenyl-, (1S)- (9CI))
- 116163-96-3(Phosphine,1,1'-(1,3-propanediyl)bis[1,1-bis(2-methoxyphenyl)-)
- 55739-58-7((R,R)-Dipamp)
- 63589-61-7(1,2-BIS[(2-METHOXYPHENYL)PHENYLPHOSPHINO]ETHANE)
- 85599-21-9(Phosphine, 1,2-ethanediylbis[bis(2-methoxyphenyl)-)
- 36499-94-2(Dibromopalladium;10-ethyl-10h-phenoxaphosphinin-10-ium)
- 127686-61-7((1r,4r)-bis[(2-methoxyphenyl)phenylphosphino]butane)
- 106220-68-2(Phosphonium, ethyltris(2-methoxyphenyl)-, bromide)